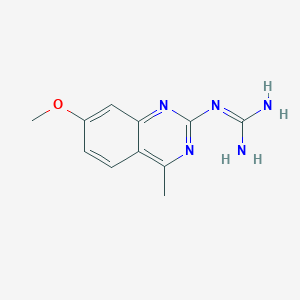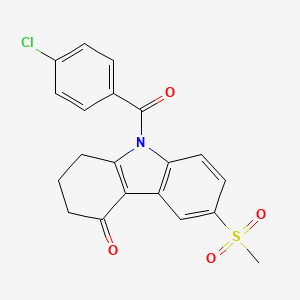
9-(4-chlorobenzoyl)-6-methylsulfonyl-2,3-dihydro-1H-carbazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 12a, identified by the PubMed ID 29031075, is a synthetic organic compound designed as an analogue of indomethacin. It was developed to optimize selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This compound exhibits comparable in vitro COX-2 inhibitory activity to indomethacin and celecoxib, but with significantly improved selectivity for COX-2 .
Preparation Methods
The synthesis of compound 12a involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and activity. The synthetic route typically includes:
Step 1: Formation of the core carbazole structure.
Step 2: Introduction of the 4-chlorobenzoyl group.
Step 3: Addition of the methanesulfonyl group.
The reaction conditions involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity. Industrial production methods would likely scale up these steps, optimizing reaction conditions for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Compound 12a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by others, potentially enhancing its selectivity and activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Compound 12a has a wide range of scientific research applications:
Chemistry: Used as a model compound to study COX-2 selectivity and inhibition mechanisms.
Biology: Investigated for its effects on biological pathways involving COX-2.
Medicine: Potential therapeutic applications in conditions where COX-2 inhibition is beneficial, such as inflammation and pain management.
Mechanism of Action
The mechanism of action of compound 12a involves selective inhibition of the COX-2 enzyme. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This selective inhibition reduces the risk of side effects associated with COX-1 inhibition, such as gastrointestinal issues .
Comparison with Similar Compounds
Compound 12a is compared with other COX-2 inhibitors like indomethacin and celecoxib. While indomethacin and celecoxib also inhibit COX-2, compound 12a has significantly improved selectivity for COX-2 over COX-1. This makes it a more desirable candidate for therapeutic applications with fewer side effects. Similar compounds include:
Indomethacin: A non-selective COX inhibitor.
Celecoxib: A selective COX-2 inhibitor with less selectivity compared to compound 12a.
Properties
Molecular Formula |
C20H16ClNO4S |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
9-(4-chlorobenzoyl)-6-methylsulfonyl-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C20H16ClNO4S/c1-27(25,26)14-9-10-16-15(11-14)19-17(3-2-4-18(19)23)22(16)20(24)12-5-7-13(21)8-6-12/h5-11H,2-4H2,1H3 |
InChI Key |
MITGKKFYIJJQGL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C3=C2C(=O)CCC3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(cyclopropylmethoxy)-5-[2-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B10780291.png)
![(1S,5R)-N-[2-(3-methylisoquinolin-1-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B10780303.png)
![(2S)-N-[(1S)-1-cyano-2-[4-(4-cyano-3-methylsulfanylphenyl)phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B10780309.png)
![4-[1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B10780313.png)
![(5S)-5-butyl-9-[1-(4,6-dimethylpyrimidine-5-carbonyl)-4-methylpiperidin-4-yl]-3-(oxan-4-ylmethyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B10780322.png)
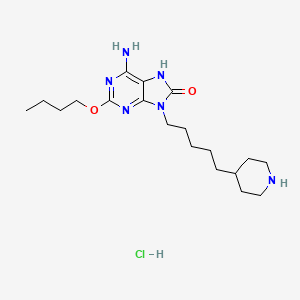
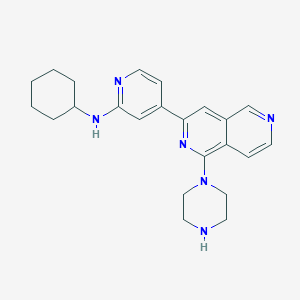
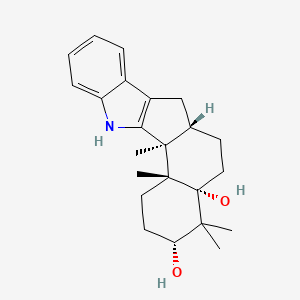
![2-[[[1-amino-3-(4-nitrophenyl)propyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid](/img/structure/B10780340.png)
![[1-Amino-2-[2-(4-methoxyphenyl)ethylamino]ethyl]phosphonic acid](/img/structure/B10780348.png)
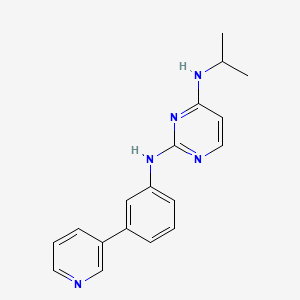
![3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B10780362.png)
![2-[4-[3-[1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B10780386.png)
